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For Researchers, Scientists, and Drug Development Professionals

Abstract
Prazitone (AGN-511) is a barbiturate derivative developed in the 1960s, distinguished from its

class by its primary antidepressant and anxiolytic effects with little to no sedation. This

document provides a comprehensive overview of the chemical structure of Prazitone, a

plausible synthetic route based on established barbiturate chemistry, and a discussion of its

potential mechanism of action. Due to the limited availability of specific experimental data in

publicly accessible literature, this guide combines known information with established principles

of organic and medicinal chemistry to serve as a resource for researchers in drug development.

Chemical Structure and Properties
Prazitone is chemically designated as 5-phenyl-5-(piperidin-2-ylmethyl)pyrimidine-

2,4,6(1H,3H,5H)-trione.[1] Its structure features a barbituric acid core, a phenyl group, and a

piperidin-2-ylmethyl substituent at the C5 position. This unique combination of moieties is

believed to contribute to its atypical pharmacological profile.

Table 1: Chemical Identifiers and Properties of Prazitone
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Identifier/Property Value Reference(s)

IUPAC Name

5-phenyl-5-(piperidin-2-

ylmethyl)pyrimidine-

2,4,6(1H,3H,5H)-trione

[1]

Other Names
AGN-511, 5-Phenyl-5-(2-

piperidylmethyl)barbituric acid
[1]

CAS Number 2409-26-9 [1]

Molecular Formula C16H19N3O3 [1]

Molar Mass 301.346 g/mol [1]

Appearance
Not specified in available

literature.

Melting Point
Not specified in available

literature.

Solubility
Not specified in available

literature.

Synthesis of Prazitone
While the German patent DE 1645911 is cited for the synthesis of Prazitone, its full text

containing a detailed experimental protocol is not readily available.[1] However, based on

general methods for the synthesis of 5,5-disubstituted barbituric acids, a plausible synthetic

route can be proposed. The key steps would likely involve the synthesis of a substituted

malonic ester followed by condensation with urea.

Proposed Synthetic Pathway
The synthesis of Prazitone can be envisioned in a two-step process:

Synthesis of Diethyl 2-phenyl-2-(piperidin-2-ylmethyl)malonate: This intermediate would

likely be prepared by the alkylation of diethyl phenylmalonate with 2-

(chloromethyl)piperidine. The reaction would be carried out in the presence of a base, such

as sodium ethoxide, in an anhydrous alcohol solvent.
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Condensation with Urea: The resulting substituted malonic ester would then be condensed

with urea in the presence of a strong base like sodium ethoxide to form the barbiturate ring.

Acidification of the reaction mixture would then yield Prazitone.

Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on standard procedures for

barbiturate synthesis.

Step 1: Synthesis of Diethyl 2-phenyl-2-(piperidin-2-ylmethyl)malonate

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve

sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

To this solution, add diethyl phenylmalonate dropwise with stirring.

After the addition is complete, add a solution of 2-(chloromethyl)piperidine in ethanol

dropwise.

Reflux the reaction mixture for several hours.

After cooling, filter the reaction mixture to remove the sodium chloride precipitate.

Remove the ethanol under reduced pressure.

The resulting crude product can be purified by vacuum distillation.

Step 2: Synthesis of Prazitone

In a separate reaction vessel, prepare a fresh solution of sodium ethoxide in absolute

ethanol.

Add urea to the sodium ethoxide solution and stir until dissolved.

To this mixture, add the previously synthesized diethyl 2-phenyl-2-(piperidin-2-

ylmethyl)malonate.

Reflux the reaction mixture for several hours.
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After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl)

to precipitate the crude Prazitone.

Collect the precipitate by filtration, wash with cold water, and dry.

The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture)

to obtain pure Prazitone.

Table 2: Hypothetical Reaction Parameters and Expected Data

Parameter Value/Data Type

Reactants
Diethyl phenylmalonate, 2-

(chloromethyl)piperidine, Sodium, Ethanol, Urea

Reaction Conditions Reflux, Anhydrous

Yield
Not reported, expected to be moderate to good

based on similar reactions.

Purification Recrystallization

Characterization

¹H NMR
Expected signals for aromatic, piperidine, and

methylene protons.

¹³C NMR
Expected signals for carbonyl, aromatic, and

aliphatic carbons.

IR Spectroscopy
Expected characteristic peaks for N-H, C=O,

and C-H bonds.

Mass Spectrometry
Expected molecular ion peak corresponding to

the molecular weight of Prazitone.

Visualizations
Chemical Synthesis Workflow
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Step 1: Synthesis of Substituted Malonic Ester

Step 2: Barbiturate Ring Formation

Diethyl phenylmalonate

Diethyl 2-phenyl-2-(piperidin-2-ylmethyl)malonate

+

2-(Chloromethyl)piperidine

+

Sodium Ethoxide

Base

Prazitone

+

Urea

+

Sodium Ethoxide

Base

Purification (Recrystallization)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Prazitone.

Potential Mechanism of Action: Atypical Antidepressant
Signaling
Prazitone is described as an atypical antidepressant.[2][3][4][5] While its precise mechanism is

not well-elucidated, it likely modulates neurotransmitter systems in the brain, such as serotonin,

norepinephrine, and/or dopamine.[3][4] Unlike typical barbiturates that primarily enhance

GABAergic inhibition, Prazitone's antidepressant effect suggests a different or more complex
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mode of action. The following diagram illustrates a generalized signaling pathway for atypical

antidepressants.
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Caption: Generalized signaling pathway for atypical antidepressants.

Discussion and Future Directions
Prazitone represents an interesting but understudied molecule. Its unique pharmacological

profile as a non-sedating barbiturate with antidepressant properties warrants further

investigation. The lack of detailed publicly available data on its synthesis and biological activity

presents a challenge but also an opportunity for new research.

Future studies should focus on:

Confirmation of the synthetic route: Accessing and translating the original patent literature

would be a crucial first step. Alternatively, the proposed synthetic route could be tested and

optimized.

Full chemical characterization: Detailed spectroscopic analysis (NMR, IR, MS) and

determination of physical properties (melting point, solubility) are necessary.

Elucidation of the mechanism of action: In-depth pharmacological studies, including receptor

binding assays and in vivo microdialysis, would help to pinpoint the specific molecular

targets and signaling pathways responsible for Prazitone's antidepressant effects.

Conclusion
This technical guide provides a summary of the known chemical structure of Prazitone and

proposes a plausible synthetic pathway based on established chemical principles. While there

is a significant gap in the publicly available experimental data for this compound, this document

serves as a foundational resource for researchers interested in exploring the potential of

Prazitone and other atypical barbiturates in the field of drug development. Further research is

essential to fully characterize this unique molecule and understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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